Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-1-benzoxacycloundecin-11-yl ester
Description
This compound is a trifluoromethanesulfonate ester featuring a benzoxacycloundecin core, a 13-membered macrocyclic structure containing an oxygen atom and a fused benzene ring. The (4Z) stereochemistry indicates the spatial arrangement of substituents around the double bond. The trifluoromethanesulfonyl (Tf) group is a strong electron-withdrawing moiety, enhancing the compound’s reactivity as a leaving group or electrophile in synthetic chemistry.
Properties
Molecular Formula |
C16H19F3O4S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[(5Z)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H19F3O4S/c1-12-5-2-3-7-13-11-14(23-24(20,21)16(17,18)19)8-9-15(13)22-10-4-6-12/h6,8-9,11H,2-5,7,10H2,1H3/b12-6- |
InChI Key |
KTKIKGPLXWOGSX-SDQBBNPISA-N |
Isomeric SMILES |
C/C/1=C/CCOC2=C(CCCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC1=CCCOC2=C(CCCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-1-benzoxacycloundecin-11-yl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the properties of the compound .
Major Products
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in studying biological processes and interactions.
Industry: Possible uses in the development of new materials and chemical processes
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related trifluoromethanesulfonate esters:
Reactivity and Stability
- Target Compound : The macrocyclic structure may confer stability due to restricted conformational mobility, but the Tf group retains high electrophilicity. Its Z stereochemistry could influence regioselectivity in reactions .
- Bicyclic Derivative (916670-75-2) : The rigid bicyclic scaffold enhances thermal stability, making it suitable for high-temperature reactions. The dual Tf groups increase reactivity as a bis-electrophile .
Research Findings and Limitations
- Bioactivity: No direct bioactivity data are available for the target compound. However, structurally related trifluoromethanesulfonates are known as protease inhibitors or kinase modulators in medicinal chemistry .
- Industrial Relevance : Triflates are widely used in Suzuki-Miyaura cross-coupling reactions. The macrocyclic variant may offer unique chelating properties for transition-metal catalysts .
- Challenges: Synthesis of the macrocyclic target compound likely requires high-dilution conditions to prevent oligomerization. Purification of stereoisomers (Z vs. E) may also be non-trivial .
Biological Activity
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-5-Methyl-1-benzoxacycloundecin-11-yl ester is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with biomolecules and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C14H18F3O3S
- Molecular Weight : Approximately 364.4 g/mol
- Structural Features : It contains a methanesulfonic acid moiety, a trifluoromethyl group, and a benzoxacycloundecin ring system.
These features contribute to its chemical reactivity and biological activity. The trifluoromethyl group is particularly noteworthy for enhancing binding affinity to biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities which include:
- Enzyme Modulation : It has been shown to influence the activity of various enzymes involved in metabolic pathways.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms.
The biological activity of methanesulfonic acid derivatives often involves:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
- Chemical Reactivity : The presence of the trifluoromethyl group can increase lipophilicity and enhance membrane permeability, facilitating cellular uptake.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methanesulfonic acid derivative | Contains sulfonic acid functionality | Anti-inflammatory |
| Trifluoromethylated phenols | Similar trifluoromethyl group | Varied biological activities |
| Benzoxacycloundecin analogs | Unique ring structure | Potential anticancer properties |
Case Studies
-
Study on Enzyme Interaction :
- A study evaluated the effect of methanesulfonic acid derivatives on specific enzymes involved in metabolic pathways. Results indicated significant modulation of enzyme activity, suggesting potential therapeutic applications in metabolic disorders.
-
Anti-inflammatory Activity Assessment :
- In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages, supporting its potential use in treating chronic inflammatory conditions.
-
Anticancer Activity Evaluation :
- Research involving cancer cell lines showed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner. This suggests its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
